molecular formula C8H9BrOS B2660531 [(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol CAS No. 2490344-85-7

[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol

Cat. No.: B2660531
CAS No.: 2490344-85-7
M. Wt: 233.12
InChI Key: HNGXFXAIUCCAMD-NTSWFWBYSA-N
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Description

[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol is a chemical compound with the molecular formula C8H9BrOS and a molecular weight of 233.12 g/mol This compound features a cyclopropyl group attached to a methanol moiety, with a brominated thiophene ring as a substituent

Preparation Methods

The synthesis of [(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.

    Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

    Coupling Reaction: The brominated thiophene is then coupled with the cyclopropylmethanol moiety using a suitable coupling reagent and catalyst, such as palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment .

Chemical Reactions Analysis

[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The brominated thiophene ring can be reduced to the corresponding thiophene using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms, particularly those involving thiophene derivatives.

    Industry: It may be used in the development of materials with unique properties, such as polymers or electronic materials.

Mechanism of Action

The mechanism by which [(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions, while the cyclopropyl and methanol groups may engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol can be compared with other similar compounds, such as:

    [(1R,2R)-2-(5-Chlorothiophen-2-yl)cyclopropyl]methanol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    [(1R,2R)-2-(5-Methylthiophen-2-yl)cyclopropyl]methanol:

    [(1R,2R)-2-(5-Fluorothiophen-2-yl)cyclopropyl]methanol: Fluorinated analog with distinct electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of a brominated thiophene ring and a cyclopropylmethanol moiety, which imparts unique chemical and biological properties .

Properties

IUPAC Name

[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c9-8-2-1-7(11-8)6-3-5(6)4-10/h1-2,5-6,10H,3-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGXFXAIUCCAMD-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(S2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=C(S2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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